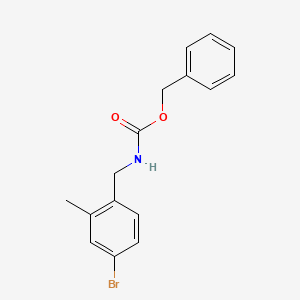

Benzyl 4-bromo-2-methylbenzylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 4-bromo-2-methylbenzylcarbamate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzylcarbamate moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-2-methylbenzylcarbamate typically involves the bromination of a benzyl derivative. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS selectively brominates the benzylic position.

Industrial Production Methods

In industrial settings, continuous flow photochemical bromination is often employed. This method utilizes a bromine generator in a microstructured photochemical reactor, which allows for efficient mass utilization and high throughput . The process is intensified by recycling hydrogen bromide (HBr) and removing organic solvents, making it a cost-effective and sustainable approach.

化学反应分析

Types of Reactions

Benzyl 4-bromo-2-methylbenzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The benzylic position can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent benzylcarbamate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of benzyl 4-azido-2-methylbenzylcarbamate or benzyl 4-thiocyanato-2-methylbenzylcarbamate.

Oxidation: Formation of benzyl 4-bromo-2-methylbenzyl alcohol or benzyl 4-bromo-2-methylbenzyl ketone.

Reduction: Formation of benzyl 2-methylbenzylcarbamate.

科学研究应用

Pharmaceutical Development

Benzyl 4-bromo-2-methylbenzylcarbamate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic efficacy, particularly in targeted cancer therapies. The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating diseases associated with enzyme dysfunction.

Case Study: Cancer Therapeutics

A study demonstrated that derivatives of benzyl carbamates exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with brominated aromatic rings showed enhanced binding affinity to cancer-related targets, leading to improved therapeutic outcomes. This highlights the potential of this compound in developing novel anticancer agents.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its effectiveness in enhancing crop protection products while minimizing environmental impact is noteworthy.

| Application Type | Efficacy Level | Environmental Impact |

|---|---|---|

| Pesticides | High | Low |

| Herbicides | Moderate | Moderate |

Case Study: Pesticide Formulation

Research indicated that incorporating this compound into pesticide formulations improved the efficacy of active ingredients against pests while reducing the required dosage. This results in lower chemical runoff and a more sustainable approach to pest management.

Biochemical Research

This compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding. Its role in elucidating new biochemical pathways is critical for advancing our understanding of cellular mechanisms.

Case Study: Enzyme Inhibition Studies

In vitro studies have shown that this compound exhibits moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The selectivity towards BChE suggests potential applications in treating neurological disorders where cholinergic signaling is disrupted.

Material Science

In material science, this compound finds applications in developing advanced materials such as polymers and coatings. Its chemical properties can be tailored for specific performance enhancements.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Durability, Flexibility |

| Coatings | Chemical Resistance |

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer matrices significantly improves mechanical properties and thermal stability, making it suitable for high-performance applications.

Cosmetic Formulations

The compound is also used in cosmetic formulations due to its potential antioxidant properties, which can improve skin health and appearance.

Case Study: Skincare Products

Formulations containing this compound demonstrated enhanced antioxidant activity, leading to improved skin hydration and reduction of oxidative stress markers in clinical trials.

作用机制

The mechanism of action of Benzyl 4-bromo-2-methylbenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and signaling pathways.

相似化合物的比较

Similar Compounds

Benzyl 2-bromo-4-methylbenzylcarbamate: Similar structure but with different positioning of the bromine and methyl groups.

Benzyl 4-chloro-2-methylbenzylcarbamate: Chlorine atom instead of bromine.

Benzyl 4-bromo-2-ethylbenzylcarbamate: Ethyl group instead of methyl group.

Uniqueness

Benzyl 4-bromo-2-methylbenzylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

属性

IUPAC Name |

benzyl N-[(4-bromo-2-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-12-9-15(17)8-7-14(12)10-18-16(19)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLRGUCJDGEDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。